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1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Molecular weight Lipophilicity Physicochemical properties

The compound 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2) is a synthetic small molecule belonging to the diaryl urea class, characterized by a central urea linker bridging a 3,5-difluorophenyl ring and a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl scaffold. With a molecular formula of C₁₇H₁₉F₂N₅O and a molecular weight of 347.37 g/mol, it incorporates a privileged pyrimidine pharmacophore commonly associated with ATP-competitive kinase inhibition.

Molecular Formula C17H19F2N5O
Molecular Weight 347.37
CAS No. 1448071-62-2
Cat. No. B2515632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1448071-62-2
Molecular FormulaC17H19F2N5O
Molecular Weight347.37
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=CC(=C3)F)F
InChIInChI=1S/C17H19F2N5O/c1-10-15(11(2)21-16(20-10)24-5-3-4-6-24)23-17(25)22-14-8-12(18)7-13(19)9-14/h7-9H,3-6H2,1-2H3,(H2,22,23,25)
InChIKeyLDVYTTAGBLDBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2): Chemical Identity and Structural Baseline


The compound 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2) is a synthetic small molecule belonging to the diaryl urea class, characterized by a central urea linker bridging a 3,5-difluorophenyl ring and a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl scaffold . With a molecular formula of C₁₇H₁₉F₂N₅O and a molecular weight of 347.37 g/mol, it incorporates a privileged pyrimidine pharmacophore commonly associated with ATP-competitive kinase inhibition . The 3,5-difluorophenyl moiety represents a specialized aryl urea intermediate, with the fluorine substitution pattern known to enhance metabolic stability and modulate lipophilicity (π = +0.14 per fluorine) relative to non-fluorinated or mono-fluorinated analogs . This compound is part of a broader structural series where variations in the aryl substituent on the urea nitrogen drive differential target engagement and selectivity profiles [1].

Why Generic Substitution Fails for 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2)


Within the pyrimidinyl-phenylurea chemotype, subtle changes to the aryl substitution pattern profoundly alter kinase selectivity profiles, binding kinetics, and physicochemical properties. The 3,5-difluorophenyl configuration in CAS 1448071-62-2 establishes a specific hydrogen-bonding network with hinge-region residues (e.g., Cys or Glu in VEGFR) that is geometrically distinct from the interactions formed by mono-fluorinated, chloro-fluorinated, or trifluoromethyl-substituted analogs . The symmetric 3,5-difluoro pattern imparts a unique electron-withdrawing effect and dipole moment that influences both target binding and metabolic stability in ways that cannot be replicated by the 3-chloro-4-fluorophenyl (CAS 1448059-31-1) or 4-chloro-3-(trifluoromethyl)phenyl (CAS 1448058-37-4) variants, which introduce steric bulk and altered lipophilicity (cLogP) that shift kinase selectivity and off-target liability profiles . Therefore, substituting this compound with a structurally similar analog from the same series risks producing non-overlapping biological activity in target-agnostic screening campaigns or compromising SAR continuity in lead optimization programs [1].

Quantitative Differentiation Evidence for 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2)


Molecular Weight and Lipophilicity Differentiation: 3,5-Difluorophenyl vs. Chloro-Fluorinated and Trifluoromethyl Analogs

The 3,5-difluorophenyl substitution in CAS 1448071-62-2 yields a molecular weight of 347.37 g/mol, which is 16.45 g/mol lower than the 3-chloro-4-fluorophenyl analog (CAS 1448059-31-1, MW 363.82) and 66.46 g/mol lower than the 4-chloro-3-(trifluoromethyl)phenyl analog (CAS 1448058-37-4, MW 413.83) . The presence of two electron-withdrawing fluorine atoms in the meta positions, without additional chlorine or trifluoromethyl groups, results in a lower calculated logP compared to the bulkier, more lipophilic congeners . This directly influences aqueous solubility, membrane permeability, and plasma protein binding, all of which are critical parameters in preclinical candidate selection .

Molecular weight Lipophilicity Physicochemical properties Lead optimization

Hydrogen-Bonding Capacity and Kinase Hinge-Region Binding: 3,5-Difluoro vs. Mono-Fluoro and Non-Fluorinated Phenyl Ureas

The 3,5-difluorophenyl urea motif forms a bidentate hydrogen-bonding interaction with hinge-region residues in kinases such as VEGFR (Cys and Glu residues), a binding mode that is structurally dependent on the symmetric electron-withdrawing effect of the two meta-fluorine substituents . In the broader phenylurea kinase inhibitor class, the 3,5-difluorophenyl configuration has been demonstrated to participate in critical hydrogen bonds with the DFG motif (Asp-668 interaction), a key determinant of Type II kinase inhibitor binding [1]. Mono-fluorinated or non-fluorinated phenyl analogs cannot establish the same hydrogen-bonding geometry or electron distribution, resulting in altered kinase selectivity and reduced binding affinity in certain kinase contexts . The pyrrolidine substituent on the pyrimidine ring further contributes conformational constraint that enhances target selectivity relative to non-cyclic amine substituents .

Kinase inhibition Hydrogen bonding Type II kinase inhibitor VEGFR Structure-activity relationship

Metabolic Stability Advantage: 3,5-Difluoro Substitution Pattern Blocks Metabolic Soft Spots Relative to Chloro-Containing Analogs

The 3,5-difluorophenyl substitution pattern in CAS 1448071-62-2 eliminates the metabolic liability associated with the chlorine atom present in the closely related 3-chloro-4-fluorophenyl analog (CAS 1448059-31-1) . Chlorine substituents on aromatic rings are known metabolic soft spots susceptible to oxidative dechlorination by CYP450 enzymes, whereas the carbon-fluorine bond is metabolically inert under physiological conditions . The symmetrical 3,5-difluoro configuration further blocks potential sites of aromatic hydroxylation that would otherwise be accessible in non-fluorinated or mono-fluorinated phenyl rings . In kinase inhibitor design, the 3,5-difluorophenyl urea moiety is recognized as a metabolically stabilized scaffold that retains target binding affinity while improving in vivo half-life .

Metabolic stability CYP450 Oxidative metabolism Fluorine substitution Drug metabolism

Conformational Constraint from Pyrrolidinyl Substituent: Enhanced Kinase Selectivity vs. Non-Cyclic Amine Analogs

The pyrrolidin-1-yl group at the 2-position of the pyrimidine ring in CAS 1448071-62-2 introduces conformational constraint that is absent in analogs bearing non-cyclic amine substituents such as dimethylamino or diethylamino groups . The cyclic pyrrolidine ring restricts rotational freedom and pre-organizes the molecule into a bioactive conformation that favors specific kinase binding pocket occupancy . This conformational pre-organization has been demonstrated to enhance target selectivity in pyrimidine-based kinase inhibitors relative to flexible acyclic amine congeners . The combination of the pyrrolidine conformational constraint with the 4,6-dimethyl substitution on the pyrimidine ring further defines a unique three-dimensional pharmacophore that differentiates CAS 1448071-62-2 from both N-alkylamine-pyrimidine ureas and piperidine-pyrimidine ureas (which impart a different ring size and conformational preference) .

Conformational constraint Pyrrolidine Kinase selectivity Privileged scaffold Medicinal chemistry

Urea Linker Geometry and DFG-Out Binding Mode: Differentiation from Amide and Reverse Amide Analogs

The central urea linker in CAS 1448071-62-2 establishes a bidentate hydrogen-bonding interaction with the Asp residue of the DFG motif in kinases, a binding mode characteristic of Type II (DFG-out) kinase inhibitors that is fundamentally distinct from the binding modes accessible to amide, reverse amide, or sulfonamide-linked analogs [1]. The urea geometry positions the 3,5-difluorophenyl group into an allosteric hydrophobic pocket adjacent to the ATP-binding site that is only accessible when the kinase adopts the DFG-out (inactive) conformation [1]. This binding mode confers a slower off-rate (Type II kinetics) compared to Type I inhibitors that bind exclusively to the ATP pocket in the DFG-in conformation . Analogs where the urea linker is replaced by an amide (e.g., nicotinamide derivatives of the same pyrimidine scaffold) lose the capacity for this bidentate DFG-motif interaction and shift toward Type I binding kinetics .

Type II kinase inhibitor DFG-out conformation Urea pharmacophore Allosteric inhibitor Kinase selectivity

3,5-Difluoro Substitution Enables Unique Kinase Selectivity Fingerprint vs. Mono-Halogenated Phenyl Ureas

Within the broader class of N-fluorinated phenyl-N'-pyrimidyl urea derivatives, the specific 3,5-difluoro substitution pattern creates a distinct electrostatic surface potential compared to 2-fluoro, 4-fluoro, 3-chloro-4-fluoro, and 3,4-difluoro variants [1]. This electrostatic difference drives differential recognition by kinase selectivity filters, as demonstrated in 3D-QSAR studies of fluorinated phenyl-pyrimidyl urea series where the position and number of fluorine substituents were shown to be primary determinants of biological activity [1]. The symmetric 3,5-difluoro pattern positions electron-withdrawing groups at both meta positions, creating a unique dipole aligned with the urea axis that is not achievable with ortho-fluoro or para-fluoro substitution . This electronic configuration influences both the pKa of the urea NH protons (affecting hydrogen-bond donor strength) and the π-stacking interactions with the kinase hinge region .

Kinase selectivity Structure-activity relationship Fluorine substitution Off-target profiling Chemical biology

Recommended Research and Procurement Applications for 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448071-62-2)


Kinase Selectivity Panel Screening: Profiling Type II DFG-Out Kinase Inhibition

CAS 1448071-62-2 is optimally deployed as a probe compound in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the kinase inhibition fingerprint specifically associated with the 3,5-difluorophenyl Type II urea pharmacophore. Based on its structural features—the bidentate DFG-motif urea interaction and the 3,5-difluorophenyl electrostatic signature [1]—this compound is expected to exhibit preferential inhibition of kinases adopting the DFG-out conformation, including VEGFR, PDGFR, c-Kit, and Raf family kinases. The resulting selectivity profile can serve as a reference for SAR expansion, where the 3,5-difluoro electronic configuration is systematically varied to other halogen patterns.

Lead Optimization Benchmark for Metabolic Stability and Oral Bioavailability

Given the absence of metabolically labile chlorine atoms and the presence of stable C-F bonds , CAS 1448071-62-2 serves as an appropriate benchmark compound in microsomal stability assays (human/rat/mouse liver microsomes) and CYP450 inhibition panels. By comparing intrinsic clearance (CLint) and CYP inhibition IC50 values against the chloro-containing analogs CAS 1448059-31-1 and CAS 1448058-37-4, medicinal chemistry teams can quantify the metabolic stability advantage conferred by the 3,5-difluoro substitution pattern [1]. The lower molecular weight (347.37 g/mol) also positions this compound favorably for permeability assessment (PAMPA or Caco-2 assays), where the absence of chlorine and trifluoromethyl groups is predicted to reduce efflux transporter recognition .

Conformational Analysis and Co-Crystallography of Type II Kinase Inhibitor Binding

The pyrrolidine-constrained pyrimidine core combined with the 3,5-difluorophenyl urea makes CAS 1448071-62-2 a valuable tool compound for structural biology studies . Co-crystallization or cryo-EM studies with purified kinase domains (e.g., VEGFR2, c-Kit, or B-Raf) can resolve the specific hydrogen-bonding network between the 3,5-difluorophenyl urea and the DFG motif Asp residue, as well as the conformational role of the pyrrolidine ring in shaping the Type II binding pose [1]. These structural data are essential for structure-based drug design and can validate computational docking models that guide the optimization of selectivity and residence time within the diaryl urea kinase inhibitor class.

Chemical Biology Tool for Pathway Deconvolution in Kinase-Driven Disease Models

In cellular pharmacology studies, CAS 1448071-62-2 can be utilized as a chemical probe to dissect kinase signaling pathways where the 3,5-difluorophenyl urea pharmacophore is predicted to engage DFG-out kinase conformations selectively over DFG-in conformations . This compound is suitable for use in phospho-kinase antibody arrays or phosphoproteomics workflows to map downstream signaling consequences of Type II kinase inhibition in cancer cell lines, inflammatory models, or fibrosis assays. The unique selectivity fingerprint derived from the 3,5-difluoro configuration [1], combined with the conformational constraint of the pyrrolidine , enables pathway deconvolution that would be confounded by analogs with differing halogenation or linker chemistry.

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